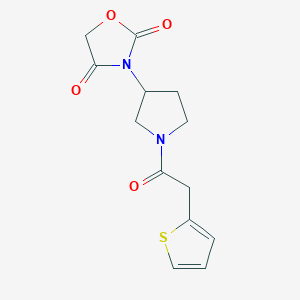

3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(2-thiophen-2-ylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c16-11(6-10-2-1-5-20-10)14-4-3-9(7-14)15-12(17)8-19-13(15)18/h1-2,5,9H,3-4,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXBTXBSEJYLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the thiophene-2-acetic acid, which undergoes acylation to form the corresponding acyl chloride. This intermediate is then reacted with pyrrolidine to form the N-acylated pyrrolidine derivative. The final step involves cyclization with oxazolidine-2,4-dione under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the oxazolidine-2,4-dione moiety can be reduced to hydroxyl groups.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles like halogens (Cl2, Br2) or nitro groups (NO2) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Hydroxyl derivatives of the oxazolidine-2,4-dione.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be investigated for its potential as a pharmacophore. The presence of the thiophene ring suggests possible interactions with biological targets, making it a candidate for drug discovery, particularly in the development of anti-inflammatory or antimicrobial agents.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The combination of the thiophene and oxazolidine-2,4-dione moieties may impart unique pharmacokinetic and pharmacodynamic properties, making it suitable for the treatment of various diseases.

Industry

Industrially, this compound could be used in the development of advanced materials. The thiophene ring is known for its electronic properties, which could be harnessed in the creation of organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione exerts its effects is likely multifaceted. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxazolidine-2,4-dione moiety may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Core Heterocyclic Structure: Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione

The oxazolidine-2,4-dione core differs from thiazolidine-2,4-dione by replacing sulfur with oxygen. For example, thiazolidine-2,4-diones (e.g., in ) are peroxisome proliferator-activated receptor gamma (PPAR-γ) antagonists used in diabetes treatment . The oxazolidine variant may exhibit distinct pharmacokinetic properties due to reduced lipophilicity and altered metabolic stability.

Table 1: Comparison of Core Structures

Substituent Variations: Thiophene vs. Aryl Groups

The thiophene-acetyl substituent on the pyrrolidine ring distinguishes the target compound from analogues with aryl or alkyl groups. Thiophene’s electron-rich π-system may enhance binding to aromatic receptors or improve metabolic stability compared to phenyl groups. For instance, describes pyrrolidine-2,5-diones with arylidene substituents, which are synthesized for broad therapeutic applications . In contrast, ’s patent compound features fluorophenyl and methoxyethyl groups, emphasizing the role of halogenation in modulating activity .

Table 2: Substituent Impact on Properties

Physicochemical and Spectroscopic Properties

provides ¹H NMR data for oxazolidinediones, such as (Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione, showing aromatic proton shifts at δ 7.2–7.8 ppm . The target compound’s thiophene protons are expected to resonate near δ 6.8–7.4 ppm, distinct from methoxy-substituted analogues. Additionally, the oxazolidine core’s carbonyl groups (C=O) would exhibit IR stretches around 1750–1780 cm⁻¹, comparable to thiazolidine-diones .

Biological Activity

3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a thiophene ring and an oxazolidine-2,4-dione moiety, suggest potential biological activities that could be explored for therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure

The molecular formula of this compound is C13H14N2O4S. The structure consists of:

- Thiophene ring : Known for its electron-rich properties, which may facilitate interactions with biological targets.

- Pyrrolidine moiety : Potentially enhances the compound's ability to penetrate biological membranes.

- Oxazolidine-2,4-dione : Implicated in various biological activities due to its ability to form hydrogen bonds and interact with enzymes.

The biological activity of this compound is likely multifaceted. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The oxazolidine moiety may enhance binding to biological targets, contributing to the overall efficacy of the compound in therapeutic contexts.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. In particular, compounds with thiophene structures have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| Compound C | Pseudomonas aeruginosa | 128 µg/mL |

Note: Values are hypothetical and for illustrative purposes only.

Cytotoxicity

Cytotoxicity studies conducted on L929 cell lines have shown that certain derivatives of this compound exhibit low cytotoxic effects at therapeutic concentrations. For instance, compounds were tested at varying concentrations to assess their impact on cell viability.

Table 2: Cytotoxic Effects on L929 Cell Line

| Concentration (µM) | Viability (%) after 24h | Viability (%) after 48h |

|---|---|---|

| 200 | 68 | 73 |

| 100 | 92 | 79 |

| 50 | 74 | 97 |

Note: Data is based on laboratory studies evaluating the viability of cultured cells post-treatment with the compound.

Case Studies

- Study on Antimicrobial Efficacy : A research team synthesized a series of thiophene-containing oxazolidine derivatives and evaluated their antimicrobial activity against resistant strains of bacteria. Results indicated that certain compounds exhibited superior activity compared to standard antibiotics like ciprofloxacin .

- Cytotoxicity Assessment in Cancer Models : Another study focused on evaluating the cytotoxic effects of oxazolidine derivatives against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The findings suggested that some derivatives not only inhibited cancer cell growth but also stimulated cell viability at lower concentrations.

Q & A

Q. What are the standard synthetic routes for preparing oxazolidine-2,4-dione derivatives, and how applicable are they to this compound?

The synthesis of oxazolidine-2,4-diones typically involves condensation reactions between α-hydroxy esters and ureas or carbamates. For example, substituted ureas react with ethyl mandelate to yield 5-phenyloxazolidine-2,4-dione (74% yield) . However, tartronic esters (α-hydroxy esters) are challenging to prepare, and yields for oxazolidinediones can be low (e.g., 41% for 5-ethyl derivatives), limiting practicality . For the target compound, the pyrrolidine-thiophene moiety likely requires tailored coupling strategies, such as catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃ catalysts for analogous intermediates) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions. For example, oxazolidinediones exhibit characteristic carbonyl signals (δ ~160–170 ppm in ¹³C NMR) and distinct aromatic/heterocyclic proton environments .

- Melting Point Analysis : Used to verify purity and compare with literature values (e.g., oxazolidinedione derivatives melt between 184–207°C) .

- Mass Spectrometry : To validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in oxazolidinedione synthesis?

Optimization strategies include:

- Catalyst Selection : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ improve yields in related heterocyclic syntheses (e.g., 90–93% yields for chlorobenzylidene derivatives) .

- Temperature Control : Elevated temperatures (80–120°C) enhance cyclization but may degrade intermediates.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) facilitate nucleophilic substitution in multi-step reactions . Table 1 : Comparison of oxazolidinedione synthesis methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Urea + α-hydroxy ester | 41–74 | Ethanol, reflux | |

| Catalytic (Fe₂O₃@SiO₂/In₂O₃) | 90–93 | Toluene, 100°C |

Q. How can contradictory data on intermediate stability be resolved during synthesis?

Dialuric acid intermediates were initially hypothesized but later ruled out due to stability issues under reaction conditions . To resolve such contradictions:

- In Situ Monitoring : Use techniques like TLC or HPLC to track intermediate formation.

- Isolation Attempts : If intermediates are unstable, derivatization (e.g., acetylation) may stabilize them for characterization.

- Computational Modeling : Predict thermodynamic feasibility of intermediates using DFT calculations.

Q. What safety protocols are essential when handling reactive intermediates (e.g., thiophene acetyl derivatives)?

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., chloroformates) .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and flame-retardant lab coats .

- Waste Disposal : Segregate halogenated waste (e.g., chlorinated solvents) for compliant disposal .

Methodological Challenges

Q. What strategies can distinguish between regioisomers in oxazolidinedione derivatives?

- NOE (Nuclear Overhauser Effect) NMR : Detect spatial proximity between protons (e.g., thiophene and pyrrolidine groups) .

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., as shown for 4-(1,3-thiazolidin-2-yl)phenol derivatives) .

Q. How can researchers address low solubility of oxazolidinediones in common solvents?

- Co-solvent Systems : Use DMSO/water mixtures for biological assays.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonation) to enhance solubility .

Data Interpretation

Q. Why do certain oxazolidinedione derivatives exhibit variable biological activity despite structural similarity?

Subtle differences (e.g., electron-withdrawing substituents on the arylidene group) alter electronic profiles, affecting binding to biological targets. For example, 4-chlorobenzylidene derivatives show higher stability and activity than methyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.